molecular formula C13H15FN2O4 B1394619 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid CAS No. 1261079-65-5

1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B1394619
CAS No.: 1261079-65-5
M. Wt: 282.27 g/mol
InChI Key: OQKAWVCOQOLVAZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a nitrophenyl group The presence of fluorine and methyl groups on the aromatic ring adds to its unique chemical properties

Preparation Methods

The synthesis of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a fluorinated aromatic compound, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the fluorine atom can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with different substituents on the aromatic ring. For example:

    1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid: Similar structure but with different substitution pattern.

    1-(4-Chloro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid: Chlorine instead of fluorine.

    1-(4-Fluoro-5-methyl-2-aminophenyl)piperidine-4-carboxylic acid: Amino group instead of nitro group. The uniqueness of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c1-8-6-11(12(16(19)20)7-10(8)14)15-4-2-9(3-5-15)13(17)18/h6-7,9H,2-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKAWVCOQOLVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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